

Celosin H: A Technical Guide on its Hepatoprotective Potential

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Compound of Interest					
Compound Name:	Celosin H				
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For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Celosin H, a triterpenoid saponin isolated from the seeds of Celosia argentea, has been identified as a compound with potential hepatoprotective properties.[1][2][3] While direct and extensive research specifically on **Celosin H** is still emerging, studies on extracts of Celosia argentea and related saponins provide a strong basis for its therapeutic potential in liver diseases. This document synthesizes the available data to offer a technical overview of its likely mechanisms of action, supported by experimental evidence from related compounds and extracts. The primary mechanisms appear to be centered around antioxidant and anti-inflammatory effects, which mitigate toxin-induced liver damage.[4][5]

Introduction to Celosin H

Celosin H is a member of the oleanane-type triterpenoid saponins, a class of natural products known for a wide range of pharmacological activities.[6] It is isolated from the seeds of Celosia argentea (Semen Celosiae), a plant with a history of use in traditional medicine for treating hepatic diseases.[1][2] The complex structure of **Celosin H** contributes to its biological activity, which is a subject of growing interest in the field of drug discovery for liver ailments.

Chemical Structure:

Molecular Formula: C47H72O20[2][7]



Molecular Weight: 957.06 g/mol [2][7]

Class: Triterpenoid Saponin[1][2]

Hepatoprotective Effects: Quantitative Data

Direct quantitative data on the hepatoprotective efficacy of pure **Celosin H** is limited in publicly available literature. However, studies on extracts from Celosia argentea and other Celosin saponins provide valuable insights into the potential potency. The following tables summarize key findings from in vivo studies using animal models of chemically-induced liver injury (e.g., Carbon Tetrachloride (CCl₄), Paracetamol, Rifampicin).

Table 1: Effects of Celosia argentea Extracts on Serum Biomarkers of Liver Injury



Extract/Co mpound	Model	Dose	% Reduction in ALT	% Reduction in AST	Citation(s)
Ethanolic Extract of C. argentea seeds	CCl ₄ -induced (Rats)	200 mg/kg	Significant	Significant	[4]
Ethanolic Extract of C. argentea seeds	CCl ₄ -induced (Rats)	400 mg/kg	Significant	Significant	[4]
Aqueous Extract of C. argentea leaves	Paracetamol- induced (Rats)	250 mg/kg	Significant	Significant	[8]
Aqueous Extract of C. argentea leaves	Paracetamol- induced (Rats)	500 mg/kg	Significant	Significant	[8][9]
Aqueous Extract of C. argentea leaves	Rifampicin- induced (Rats)	400 mg/kg	Significant	Significant	[10]

Note: "Significant" indicates a statistically significant reduction compared to the toxin-treated control group, though the exact percentage was not always provided in the source material.

Table 2: Effects of Celosia argentea Extracts on Antioxidant and Oxidative Stress Markers



Extract/Co mpound	Model	Dose	Effect on Lipid Peroxidatio n (MDA/TBAR S)	Effect on Endogenou s Antioxidant s (GSH, SOD, Catalase)	Citation(s)
Ethanolic Extract of C. argentea seeds	CCl ₄ -induced (Rats)	200 & 400 mg/kg	Significant Reduction	Significant Increase in GSH, Catalase	[4]
Aqueous Extract of C. argentea leaves	Rifampicin- induced (Rats)	400 mg/kg	Significant Depression	Significant Elevation of SOD	[10]

Proposed Mechanisms of Hepatoprotection

Based on studies of related compounds and extracts, the hepatoprotective role of **Celosin H** is likely multifactorial, primarily involving the mitigation of oxidative stress and inflammation.

Antioxidant Activity

Toxin-induced hepatotoxicity, particularly from agents like CCl₄, is heavily mediated by the generation of free radicals, which leads to lipid peroxidation of hepatocyte membranes and depletes endogenous antioxidants.[5] Saponins from Celosia species have demonstrated the ability to counteract this by:

- Inhibiting Lipid Peroxidation: Reducing the formation of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS), which are markers of oxidative damage.[4]
- Boosting Endogenous Antioxidants: Restoring the levels and activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (GSH).[4][10]

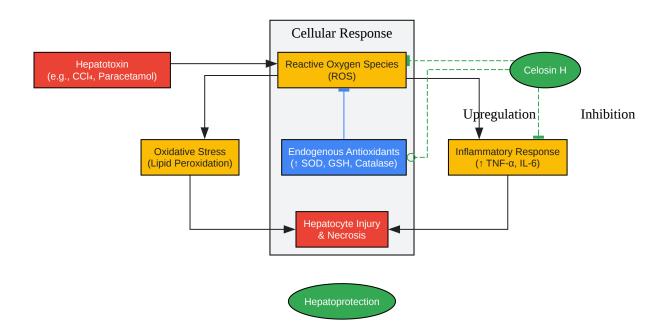
Anti-inflammatory Action



Liver injury triggers an inflammatory response, characterized by the release of proinflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α) and interleukins.[5] These mediators contribute to hepatocyte apoptosis and necrosis. While direct evidence for **Celosin H** is pending, a polysaccharide named Celosian from C. argentea was shown to protect against TNF- α -induced liver injury, suggesting that compounds from this plant can modulate inflammatory pathways.[11]

Signaling Pathways

The antioxidant and anti-inflammatory effects of **Celosin H** are likely mediated through the modulation of key cellular signaling pathways.



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Proposed mechanism of hepatoprotection by Celosin H.

Experimental Protocols



Detailed methodologies are critical for the validation and replication of scientific findings. The following section outlines a representative protocol for evaluating the hepatoprotective effects of a compound like **Celosin H** in a rodent model.

In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This is a widely used and well-established model for screening hepatoprotective agents.[5]

- 1. Animal Model:
- Species: Male Wistar rats or ICR mice are commonly used.[5]
- Acclimatization: Animals are acclimatized to laboratory conditions (e.g., 22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum) for at least one week prior to the experiment.
- 2. Experimental Groups:
- Group I (Normal Control): Receives the vehicle (e.g., distilled water or saline) only.
- Group II (Toxin Control): Receives the vehicle, followed by CCl4 administration.
- Group III (Positive Control): Receives a standard hepatoprotective drug (e.g., Silymarin, 100 mg/kg), followed by CCl₄ administration.
- Group IV, V, etc. (Test Groups): Receive different doses of Celosin H (e.g., 50, 100, 200 mg/kg), followed by CCl₄ administration.
- 3. Dosing Regimen:
- The test compound (**Celosin H**) or reference drug is typically administered orally (p.o.) once daily for a period of 7 to 14 days.
- On the final day of treatment, a single dose of CCl₄ (typically 0.5-1.5 mL/kg, diluted in a
 vehicle like olive oil or liquid paraffin) is administered intraperitoneally (i.p.) or orally to induce
 liver toxicity, usually 1-2 hours after the final dose of the test compound.



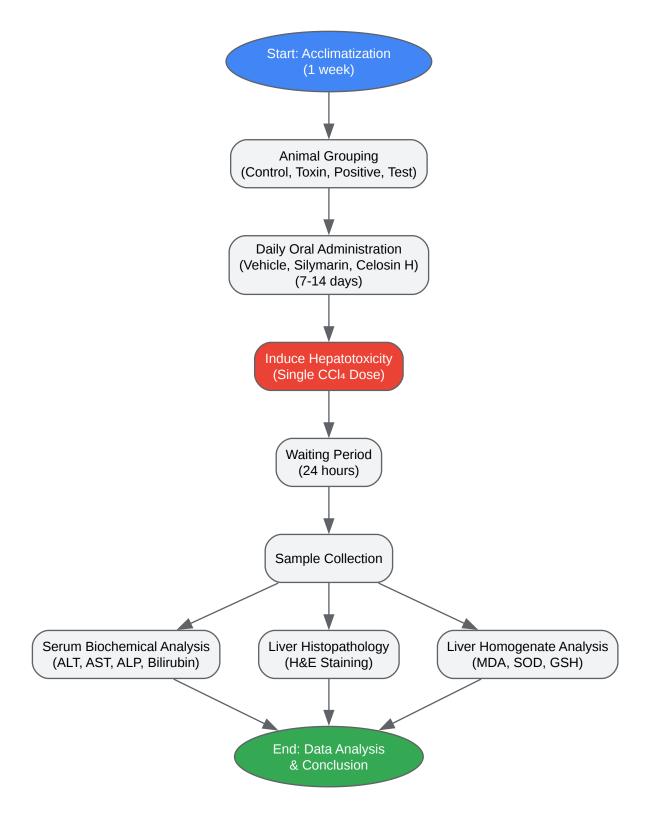




4. Assessment:

- Blood Collection: 24 hours after CCl₄ administration, blood is collected via retro-orbital puncture or cardiac puncture under light anesthesia. Serum is separated by centrifugation.
- Biochemical Analysis: Serum is analyzed for key liver injury biomarkers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
- Tissue Collection: Following blood collection, animals are euthanized. The livers are immediately excised, weighed, and washed with ice-cold saline.
- Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin for histopathological examination (e.g., H&E staining) to assess cellular integrity, necrosis, and inflammation.
- Oxidative Stress Markers: Another portion of the liver is homogenized to prepare a 10% (w/v) solution. The homogenate is used to measure levels of lipid peroxidation (MDA) and the activity of antioxidant enzymes (SOD, catalase, GSH).





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General experimental workflow for in vivo hepatoprotectivity studies.

Future Directions and Conclusion



While the existing body of research on Celosia argentea provides a strong indication of the hepatoprotective potential of its constituents, including **Celosin H**, further investigation is required. Future studies should focus on:

- Isolation and Purification: Large-scale isolation of pure Celosin H to enable robust preclinical testing.
- In Vitro Studies: Utilizing primary hepatocytes or liver cell lines (e.g., HepG2) to elucidate the specific molecular targets and signaling pathways modulated by Celosin H.
- In Vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Celosin H.
- Dose-Response Studies: Establishing a clear dose-dependent hepatoprotective effect of the pure compound in various animal models.

In conclusion, **Celosin H** stands as a promising natural product for the development of new hepatoprotective therapies. The evidence from related saponins and crude extracts suggests its mechanism of action is rooted in potent antioxidant and anti-inflammatory activities. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further explore and validate the therapeutic utility of **Celosin H**.

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References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Celosin H | 1623405-28-6 [chemicalbook.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]



- 6. Celosin H | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. bocsci.com [bocsci.com]
- 8. journals.covenantuniversity.edu.ng [journals.covenantuniversity.edu.ng]
- 9. Hepatoprotective Potential and Histological Studies of Effects of Celosia Argentea L. on Paracetamol-Induced Liver Damage | Covenant Journal of Physical and Life Sciences [journals.covenantuniversity.edu.ng]
- 10. researchgate.net [researchgate.net]
- 11. Protective effect of celosian, an acidic polysaccharide, on chemically and immunologically induced liver injuries PubMed [pubmed.ncbi.nlm.nih.gov]
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